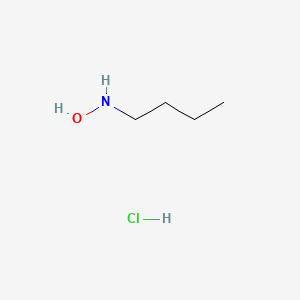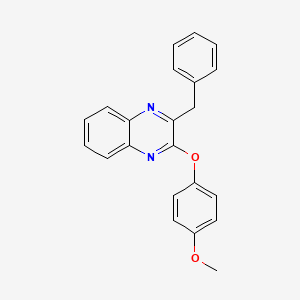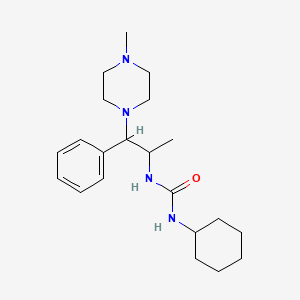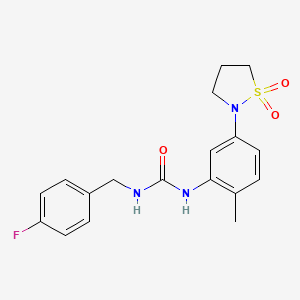![molecular formula C15H13N3O5S B2735900 (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 864976-67-0](/img/structure/B2735900.png)
(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
カタログ番号:
B2735900
CAS番号:
864976-67-0
分子量:
347.35
InChIキー:
CAZUNNHYYMGESR-NXVVXOECSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that includes a furan-2-carboxamide group, a benzo[d]thiazol group, and a nitro group. These groups are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The furan-2-carboxamide group, benzo[d]thiazol group, and nitro group would all contribute to the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a nitro group could make the compound more reactive .科学的研究の応用
Antimicrobial and Anticancer Potential
- A study by Deep et al. (2016) elaborated on the synthesis of 4-thiazolidinone derivatives, revealing the antimicrobial and anticancer potentials of these compounds. Specifically, certain derivatives showed significant effectiveness as both antimicrobial agents and anticancer agents. The research highlighted the importance of structural parameters in determining the activity of these compounds (Deep et al., 2016).
Anti-Infective Properties
- Hemphill, Müller, and Müller (2012) discussed the broad spectrum of activities of thiazolides, including nitazoxanide, a related compound, against various pathogens. They noted the effectiveness of these compounds against a range of helminths, protozoa, enteric bacteria, and viruses infecting both animals and humans. This study provides insights into the diverse anti-infective applications of thiazolides, including potential derivatives (Hemphill, Müller & Müller, 2012).
Potential for Treating Leishmaniasis
- The research by Dias et al. (2015) explored new nitroaromatic compounds for their anti-leishmanial activity. Among these, certain compounds showed promising results in inhibiting the growth of Leishmania infantum, a parasite responsible for leishmaniasis. This study suggests the potential application of these compounds in the development of new anti-leishmanial drugs (Dias et al., 2015).
Leukotriene B4 Inhibitory Activity
- Kuramoto et al. (2008) synthesized derivatives of 2-(2-aminothiazol-4-yl)benzo[b]furan and assessed their leukotriene B4 inhibitory activity. These compounds showed promising growth inhibition in cancer cell lines, particularly human pancreatic cancer cells, demonstrating their potential in cancer therapy (Kuramoto et al., 2008).
Dual Inhibitors of Tuberculosis and Inflammation
- Turukarabettu, Kalluraya, and Sharma (2019) focused on synthesizing derivatives aimed at inhibiting multidrug-resistant tuberculosis and inflammation. These compounds showed significant in vivo anti-inflammatory activity and anti-tuberculosis activity, highlighting their potential as dual inhibitors for these conditions (Turukarabettu, Kalluraya & Sharma, 2019).
Antiparasitic and Antiviral Activities
- Hemphill, Müller, and Müller (2007) and Müller et al. (2007) further elaborated on the thiazolides, including nitazoxanide, emphasizing their wide-ranging activities against various parasites, bacteria, and viruses. This research underlines the versatility of thiazolides in targeting various pathogens, offering insights into their potential applications in treating different infectious diseases (Hemphill, Müller & Müller, 2007); (Müller et al., 2007).
Hepatitis B Virus Replication Inhibition
- Stachulski et al. (2011) synthesized a range of thiazolides and evaluated their activity against hepatitis B virus replication. The study provides evidence of thiazolides' potential in inhibiting viral replication, particularly in the case of hepatitis B (Stachulski et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c1-22-8-6-17-11-5-4-10(18(20)21)9-13(11)24-15(17)16-14(19)12-3-2-7-23-12/h2-5,7,9H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZUNNHYYMGESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-butylhydroxylamine hydrochloride
Cat. No.: B2735818
CAS No.: 135589-41-2
Ethyl 4-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-y...
Cat. No.: B2735820
CAS No.: 898461-63-7
N-(4-bromophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl...
Cat. No.: B2735821
CAS No.: 477713-91-0
(3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piper...
Cat. No.: B2735822
CAS No.: 94850-47-2


![N-(4-bromophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B2735821.png)
![(3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one](/img/structure/B2735822.png)

![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2735826.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2735829.png)



![N-isopropyl-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2735834.png)
![5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2735836.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
